Dibutyl Sebacate

Catalog No.
S525931
CAS No.
109-43-3
M.F
C18H34O4
CH3(CH2)3O2C(CH2)8CO2(CH2)3CH3
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl Sebacate

Phthalate substitution risks performance failures and regulatory non-compliance. Dibutyl Sebacate (DBS) is a bio-based diester that directly replaces conventional plasticizers while ensuring safety and performance. Key advantages:

  • Excellent low-temperature flexibility retained at sub-zero conditions
  • Low volatility and migration extend product service life
  • Approved for food contact, medical devices, and pharmaceutical coatings
  • Drop-in compatibility with PVC, rubber, PLA, and cellulose derivatives

Sourced for reliable supply; ready for immediate dispatch.

CAS Number

109-43-3

Product Name

Dibutyl Sebacate

IUPAC Name

dibutyl decanedioate

Molecular Formula

C18H34O4
CH3(CH2)3O2C(CH2)8CO2(CH2)3CH3

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3

InChI Key

PYGXAGIECVVIOZ-UHFFFAOYSA-N

solubility

Soluble in ethyl ether
water solubility = 40 mg/l @ 20 °C
0.04 mg/mL at 20 °C
Solubility in water: none
insoluble in water; soluble in alcohol; miscible in oil

Synonyms

Dibutyl sebacate; Decanedioic acid dibutyl ester; Sebacic acid dibutyl ester; Dibutyl Decanedioate.

Canonical SMILES

CCCCOC(=O)CCCCCCCCC(=O)OCCCC

The exact mass of the compound Dibutyl sebacate is 314.2457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.27e-04 m0.04 mg/ml at 20 °csoluble in ethyl etherwater solubility = 40 mg/l @ 20 °c0.04 mg/ml at 20 °csolubility in water: noneinsoluble in water; soluble in alcohol; miscible in oil. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3893. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥97%

Package Size

25 ml, 500 ml, 1 l

Dibutyl Sebacate (DBS) is a bio-based diester of sebacic acid, primarily utilized as a high-performance plasticizer. It is specified for its ability to impart excellent flexibility at low temperatures, maintain low volatility, and provide high plasticizing efficiency in a range of polymers. These polymers include cellulose derivatives, polyvinyl chloride (PVC), synthetic rubbers like neoprene and nitrile rubber, and bioplastics such as polylactic acid (PLA). Due to its favorable safety profile, DBS is frequently used in regulated applications, including plastics for food packaging, medical devices, and pharmaceutical coatings.

Substituting Dibutyl Sebacate (DBS) with seemingly similar plasticizers is often unfeasible without significant re-formulation and performance compromises. Replacing DBS with common phthalates like Di(2-ethylhexyl) phthalate (DEHP) introduces significant toxicological and regulatory risks, as phthalates are known endocrine disruptors and are restricted in many applications. Even substitution with other aliphatic esters, such as Dioctyl Adipate (DOA) or a longer-chain sebacate like Dioctyl Sebacate (DOS), is not a direct drop-in. These alternatives alter critical performance parameters including low-temperature flexibility, plasticizer migration rate, volatility, and polymer compatibility. Such changes can negatively impact the final product's service life, safety profile, and processability, necessitating a complete re-validation of the formulation for its intended application.

Superior Mechanical Performance and Lower Migration in PVC Compared to Phthalates

In a direct comparison of plasticized PVC films, Dibutyl Sebacate (DBS) demonstrates significantly better mechanical properties and lower migration than benchmark phthalate plasticizers. PVC plasticized with DBS achieved a maximum elongation of 350%, outperforming both Di-2-ethylhexyl phthalate (DEHP) and Di-2-ethylhexyl terephthalate (DEHT). Concurrently, DBS-plasticized PVC was softer and more flexible, with a Shore A hardness of 80.2, compared to 87.0 for DEHP and 92.2 for DEHT. Crucially for product longevity and safety, the migration of DBS after 28 days was measured at 12.78%, a marked improvement over the reference phthalates.

Evidence DimensionMechanical Properties & Migration in PVC
Target Compound DataMax Elongation: 350%; Shore A Hardness: 80.2; Migration (28d): 12.78%
Comparator Or BaselineDEHP: Shore A Hardness: 87.0 | DEHT: Shore A Hardness: 92.2
Quantified DifferenceDBS-PVC is 7.8% softer than DEHP-PVC and 13% softer than DEHT-PVC, with superior elongation.
ConditionsPVC films plasticized with equivalent amounts of DBS, DEHP, or DEHT. Migration tested according to EN ISO 177:2017.

This combination of enhanced flexibility, durability (higher elongation), and reduced leaching makes DBS a superior choice for creating safer, longer-lasting flexible PVC products.

Demonstrated Drop-In Functionality as a Safer Phthalate Replacement in Pharmaceutical Coatings

For pharmaceutical applications, Dibutyl Sebacate (DBS) can replace Dibutyl Phthalate (DBP) in controlled-release coatings without altering process parameters or final product performance. In a study using Eudragit® RS 30D dispersion for coating drug pellets, substituting DBP with an equivalent concentration of DBS resulted in comparable drug release profiles across various pH levels (1.2, 4.4, and 6.3). The substitution required no changes to processing or additional curing time to achieve complete coalescence of the polymer particles. Furthermore, the DBS formulation showed no aging effects on drug release after 6 months under accelerated stability conditions (40°C / 75% RH).

Evidence DimensionDrug Release Profile from Coated Pellets
Target Compound DataSimilar dissolution profiles to DBP-containing formulation at pH 1.2, 4.4, and 6.3.
Comparator Or BaselineEudragit® RS 30D coating plasticized with Dibutyl Phthalate (DBP).
Quantified DifferenceNo significant difference in drug release profiles or product performance upon substitution.
ConditionsAqueous film coating of drug pellets with Eudragit® RS 30D dispersion, comparing DBP and DBS as plasticizers.

This evidence provides a low-risk pathway for formulators to switch from a regulated phthalate (DBP) to a safer alternative (DBS) in pharmaceutical coatings without the cost and time of complete redevelopment.

Favorable Toxicological Profile with No Estrogenic or Androgenic Activity

Unlike phthalate plasticizers which it often replaces, Dibutyl Sebacate (DBS) shows no evidence of endocrine-disrupting activity. In vitro assays demonstrate that DBS is inactive for binding to human estrogen receptors (hER-α and hER-β) and the rat androgen receptor. In an e-screen assay, which measures estrogenic effects on cell proliferation, DBS did not stimulate the growth of MCF-7 breast cancer cells, confirming its lack of estrogenic activity. This clean toxicological profile is a primary driver for its selection over plasticizers like DEHP, which are known to interfere with the endocrine system.

Evidence DimensionIn Vitro Endocrine Activity
Target Compound DataNegative for estrogenic activity in MCF-7 cell assay; Inactive for binding to human estrogen and rat androgen receptors.
Comparator Or BaselinePhthalates (e.g., DEHP, DBP) are known endocrine disruptors.
Quantified DifferenceQualitative difference: DBS lacks the endocrine-disrupting activity associated with common phthalates.
ConditionsIn vitro receptor binding assays and cell proliferation e-screen assay.

For applications with human contact, such as medical devices, food packaging, and personal care items, procuring DBS mitigates the health and regulatory risks associated with endocrine-disrupting phthalates.

High-Performance Flexible PVC for Demanding Applications

For manufacturing flexible PVC goods where durability and safety are paramount, such as wire insulation, automotive interiors, and resilient flooring. The evidence for high elongation at break and low migration makes DBS the preferred choice over traditional phthalates, leading to a more robust and longer-lasting final product with a superior safety profile.

Food-Contact Films and Medical-Grade Plastics

In the production of food packaging films (especially for refrigeration), medical tubing, and blood bags. DBS is specified in these applications due to its excellent low-temperature performance, low migration, and favorable toxicological profile, which lacks the endocrine-disrupting properties of phthalates like DEHP.

De-risking Pharmaceutical Formulations with Safer Excipients

As a plasticizer in functional coatings for tablets, granules, and beads in controlled-release drug formulations. The demonstrated ability of DBS to serve as a direct, functionally equivalent replacement for Dibutyl Phthalate (DBP) allows formulators to improve the safety profile of their products and meet evolving regulatory standards without costly re-development.

Improving Processability of Bioplastics and Cellulosics

For plasticizing bio-based and synthetic polymers like polylactic acid (PLA), cellulose acetate butyrate, and ethyl cellulose. DBS is highly compatible with these materials, effectively lowering their glass transition temperature to improve flexibility and processing, making it a key enabler for the use of more sustainable polymers.

Physical Description

Liquid
Colorless oily liquid; [ICSC] Odorless; [HSDB]
COLOURLESS OILY LIQUID.
colourless to oily liquid; fruity but very mild odour with a very faint fruity oily taste

Color/Form

Colorless liquid

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Exact Mass

314.24570956 Da

Monoisotopic Mass

314.24570956 Da

Boiling Point

344.5 °C
211.00 to 212.00 °C. @ 11.00 mm Hg
344-345Â °C

Flash Point

353 °F (178 °C) (OPEN CUP)
167Â °C

Heavy Atom Count

22

Vapor Density

10.8 (Air= 1)
Relative vapor density (air = 1): 10.8

Density

0.9405 @ 15 °C
Relative density (water = 1): 0.9
0.936-0.940 (20°)

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

-10 °C
12 °C
-10Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4W5IH7FLNY

GHS Hazard Statements

Aggregated GHS information provided by 463 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 324 of 463 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 139 of 463 companies with hazard statement code(s):;
H315 (98.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000469 [mmHg]
4.69X10-6 mm Hg @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

109-43-3

Metabolism Metabolites

IN VITRO PANCREATIC LIPASE HYDROLYZES DIBUTYL SEBACATE AS RAPIDLY AS IT DOES TRIOLEIN, & FROM THIS IT CAN BE CONCLUDED THAT THE PLASTICIZER IS METABOLIZED IN THE BODY BY SAME ROUTE AS FATS.

Wikipedia

Dibutyl_sebacate

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients;Skin Conditioning Agents;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers
Cosmetics -> Film forming; Plasticiser; Skin conditioning; Emollient; Hair conditioning

Methods of Manufacturing

BY DISTILLATION OF SEBACIC ACID WITH BUTYL ALCOHOL IN PRESENCE OF CONCN HCL IN BENZENE SOLN OR BY REACTING BUTYL ALCOHOL & SEBACYL CHLORIDE...

General Manufacturing Information

Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
Pharmaceutical and Medicine Manufacturing
Printing Ink Manufacturing
Plastics Product Manufacturing
Rubber Product Manufacturing
Decanedioic acid, 1,10-dibutyl ester: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES 1.0-5.0; ICE CREAM, ICES, ETC 2.0-5.0 PPM; CANDY 15 PPM; BAKED GOODS 15 PPM.
DIBUTYL SEBACATE IS A VERY GOOD PLASTICIZER FOR POLYVINYL CHLORIDE, TO WHICH IT IMPARTS EXCELLENT LOW-TEMPERATURE RESISTANCE, FLEXIBILITY BEING RETAINED OVER WIDE TEMP RANGE.
IT IS...PLASTICIZER OF CHOICE FOR CELLULOSE ACETOBUTYRATE, POLYVINYL BUTYRAL, RUBBER HYDROCHLORIDE, & POLYVINYLIDENE CHLORIDE. IT IS EQUALLY COMPATIBLE WITH NITROCELLULOSE, ETHYL CELLULOSE, POLYSTYRENE, & MANY SYNTHETIC RUBBERS.
...ITS USE IN FOOD-PACKAGING INDUSTRY IS AUTHORIZED IN FRANCE, US, & ITALY.

Analytic Laboratory Methods

DIBUTYL SEBACATE, ADDITIVE IN PVDC FILM, WAS EXTRACTED BY SOLVENTS IN FATTY FOODS & DETERMINED BY GAS CHROMATOGRAPHY.
GAS-CHROMATOGRAPHIC DETERMINATION OF DIBUTYL SEBACATE IN AIR OF INDUSTRIAL PREMISES.
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